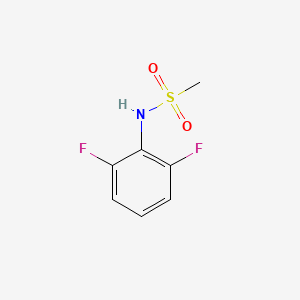

N-(2,6-difluorophenyl)methanesulfonamide

Description

Properties

Molecular Formula |

C7H7F2NO2S |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

N-(2,6-difluorophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H7F2NO2S/c1-13(11,12)10-7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 |

InChI Key |

ZFQCYFPBRXKTAJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC=C1F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

The following table compares N-(2,6-difluorophenyl)methanesulfonamide with analogous compounds, emphasizing structural variations, synthesis methods, and applications:

Key Structural and Functional Differences

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing Groups: The 2,6-difluoro substituents in the target compound enhance electron-withdrawing effects, increasing the sulfonamide group's acidity compared to non-fluorinated analogs. This property is critical in drug design for improving bioavailability .

Steric Effects :

- The 4-acetyl group in N-(4-acetyl-2,6-difluorophenyl)methanesulfonamide introduces steric hindrance, affecting reaction kinetics in asymmetric syntheses. This derivative is pivotal in producing chiral intermediates with high optical purity .

- Bulkier substituents (e.g., Drinabant’s bis(4-chlorophenyl)methyl group) limit rotational freedom, influencing binding affinity in receptor-targeted applications .

Research Findings and Trends

- Hydrogen Bonding and Crystallography : Studies on N-(aryl)-methanesulfonamides reveal that fluorine substituents enhance hydrogen-bonding networks, improving crystalline stability .

- Thermodynamic Solubility : Fluorinated sulfonamides exhibit lower aqueous solubility compared to hydroxylated analogs (e.g., N-(2,6-dihydroxyphenyl)methanesulfonamide, CAS 73164-71-3), impacting formulation strategies .

Preparation Methods

Reaction Mechanism

The most straightforward method involves reacting 2,6-difluoroaniline with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl generated during the reaction:

Key Conditions and Optimization

Table 1: Comparative Analysis of Direct Sulfonylation

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyridine | DCM | 0–5 | 89 | 96 |

| TEA | THF | 20–25 | 85 | 94 |

| DMAP | Acetonitrile | 25 | 92 | 98 |

Notes :

-

Dimethylaminopyridine (DMAP) accelerates the reaction but requires careful stoichiometry to avoid side reactions.

-

Post-reaction purification via recrystallization (ethanol/water) is critical for removing unreacted MsCl and byproducts.

Asymmetric Synthesis Using Ellman’s Chiral Auxiliary

Objective

Produce enantiomerically pure (R)-N-(2,6-difluorophenyl)methanesulfonamide, a key intermediate for TRPV1 antagonists.

Synthetic Pathway

-

Formation of Imine Intermediate :

N-(4-Acetyl-2,6-difluorophenyl)methanesulfonamide (INT028-1) reacts with (R)-tert-butanesulfinamide (Ellman’s auxiliary) in the presence of Ti(OEt)₄ to form a chiral imine (INT028-2). -

Stereoselective Reduction :

Sodium borohydride reduces the imine to yield a diastereomeric mixture. -

Recrystallization :

Isopropyl alcohol (IPA) selectively precipitates the desired (R,R)-diastereomer with >99% optical purity. -

Auxiliary Removal :

Hydrolysis with 4N HCl in methanol yields (R)-N-(2,6-difluorophenyl)methanesulfonamide.

Table 2: Impact of Solvent on Optical Purity During Recrystallization

| Solvent | Temperature (°C) | Optical Purity (%) |

|---|---|---|

| Isopropanol | 20–25 | 99.5 |

| Ethanol | 25 | 92.3 |

| Toluene | 80 | 85.7 |

Key Findings :

-

IPA achieves near-perfect enantiomeric excess due to favorable solubility differences between diastereomers.

-

Lower temperatures (e.g., 0–5°C) further enhance purity but prolong crystallization time.

Alternative Routes via Sulfonyl Chloride Intermediates

Method A: From (2,6-Difluorophenyl)methanesulfonyl Chloride

-

Sulfonyl Chloride Synthesis :

Chlorosulfonation of 2,6-difluorotoluene using ClSO₃H yields (2,6-difluorophenyl)methanesulfonyl chloride. -

Amination :

Reaction with aqueous ammonia or ammonium hydroxide under Cu(I) catalysis forms the sulfonamide.

Conditions :

Method B: Reductive Amination

-

Substrate : 2,6-Difluorobenzaldehyde.

-

Steps :

Yield : 68–72% with moderate enantioselectivity (70–80% ee).

Critical Challenges and Solutions

Purity Optimization

Q & A

Q. What are the optimized synthetic routes for N-(2,6-difluorophenyl)methanesulfonamide, and how do reaction conditions influence yield and purity?

The primary synthesis involves reacting 2,6-difluoroaniline with methanesulfonyl chloride in the presence of triethylamine as a base. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side products.

- Catalyst/base optimization : Triethylamine is critical for neutralizing HCl byproducts, improving reaction efficiency . Advanced routes may use chiral auxiliaries or enantioselective catalysts for stereochemical control, as seen in related sulfonamide syntheses .

Q. How can spectroscopic and chromatographic techniques characterize this compound?

- NMR : NMR identifies fluorine substitution patterns (e.g., para vs. ortho/para disubstitution). NMR confirms methanesulfonamide proton environments.

- HPLC-MS : Ensures purity (>95%) and detects trace impurities via reverse-phase chromatography.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions critical for solid-state stability .

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme inhibition : Test against carbonic anhydrase or sulfotransferases, as sulfonamides often target these enzymes.

- Antimicrobial activity : Use broth microdilution assays (e.g., against E. coli or S. aureus) with MIC (minimum inhibitory concentration) determination.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or sulfonamide substitution) impact biological activity and selectivity?

- Fluorine positioning : The 2,6-difluoro substitution on the phenyl ring enhances metabolic stability and lipophilicity, improving membrane permeability.

- Sulfonamide group : Acts as a hydrogen-bond acceptor, critical for binding enzyme active sites. Replacing the methyl group with bulkier substituents (e.g., trifluoromethyl) may alter potency and selectivity .

- Comparative SAR : Analogues like Flumetsulam (a triazolopyrimidine sulfonamide herbicide) show that fused heterocycles increase herbicidal activity but reduce mammalian toxicity .

Q. What strategies resolve enantiomeric mixtures of this compound derivatives?

- Chiral resolution : Use chiral HPLC columns (e.g., cellulose-based) with hexane/isopropanol mobile phases.

- Asymmetric synthesis : Employ enantioselective catalysts (e.g., titanium-sulfinyl complexes) to directly synthesize (R)- or (S)-enantiomers.

- Recrystallization : Isopropyl alcohol at controlled temperatures (−5°C to 5°C) can precipitate high-purity enantiomers from stereoisomeric mixtures .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to carbonic anhydrase IX (a cancer target).

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with inhibitory activity .

Q. What are the key challenges in analyzing contradictory bioactivity data across studies?

- Assay variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration) can skew results.

- Metabolic interference : Hepatic microsome studies may reveal species-specific metabolism (e.g., mouse vs. human CYP450 enzymes).

- Orthogonal validation : Confirm initial hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .

Q. How does the compound’s stability under physiological conditions affect its pharmacokinetic profile?

- pH stability : Test degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Sulfonamides are generally stable but may hydrolyze under strongly acidic conditions.

- Plasma protein binding : Use equilibrium dialysis to measure binding to albumin, which influences free drug concentration.

- Microsomal stability : Incubate with liver microsomes to estimate hepatic clearance and half-life .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

Table 2: Comparative Bioactivity of Sulfonamide Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.